molecular formula C8H9NO2 B166905 1,4-Dimethyl-2-nitrobenzene CAS No. 89-58-7

1,4-Dimethyl-2-nitrobenzene

Cat. No.: B166905
CAS No.: 89-58-7
M. Wt: 151.16 g/mol
InChI Key: BSFHJMGROOFSRA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-nitrobenzene, also known as 2-nitro-p-xylene, is an aromatic compound with the molecular formula C₈H₉NO₂. It is a derivative of benzene, where two methyl groups and one nitro group are substituted at the 1,4 and 2 positions, respectively. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2-nitrobenzene can be synthesized through the nitration of p-xylene. The nitration process involves the reaction of p-xylene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2-position. The reaction can be represented as follows:

C6H4(CH3)2+HNO3C6H3(CH3)2NO2+H2O\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NO}_2 + \text{H}_2\text{O} C6​H4​(CH3​)2​+HNO3​→C6​H3​(CH3​)2​NO2​+H2​O

Industrial Production Methods

In an industrial setting, the nitration of p-xylene is performed in a continuous flow reactor to achieve high efficiency and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the production of this compound while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation, sulfonation, and alkylation, due to the presence of the electron-donating methyl groups and the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.

    Sulfonation: Sulfuric acid or oleum.

    Alkylation: Alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: 1,4-Dimethyl-2-aminobenzene.

    Halogenation: 1,4-Dimethyl-2-nitro-3-chlorobenzene or 1,4-Dimethyl-2-nitro-3-bromobenzene.

    Sulfonation: this compound-3-sulfonic acid.

    Alkylation: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Applications in Chemical Synthesis

  • Intermediate in Organic Synthesis :
    • 1,4-Dimethyl-2-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the production of dyes and pigments due to their stability and color properties.
  • Reagent in Chemical Reactions :
    • This compound is employed as a reagent in several chemical reactions, including nucleophilic substitutions and reductions. For instance, it can be reduced to yield 1,4-dimethyl-2-phenylenediamine, a precursor for dye manufacturing.

Biological Applications

  • Toxicological Studies :
    • Research has demonstrated that this compound exhibits mutagenic properties. It has been used in studies assessing its effects on genetic material, contributing to understanding its potential risks in environmental and human health contexts. For example, it has been shown to induce chromosomal aberrations in various cell lines .
  • Pharmacological Research :
    • The compound is investigated for its potential pharmacological effects, particularly in the context of drug development where its derivatives may exhibit biological activity against certain diseases.

Environmental Applications

  • Environmental Fate Studies :
    • Studies on the environmental impact of this compound have assessed its degradation pathways and persistence in ecosystems. It is crucial for evaluating the ecological risks associated with its use in industrial applications .

Data Tables

Application AreaSpecific Uses
Chemical SynthesisIntermediate for pharmaceuticals and dyes
Biological ResearchMutagenicity studies; pharmacological research
Environmental ScienceFate studies; risk assessment

Case Studies

  • Mutagenicity Assessment :
    A study published by the National Toxicology Program evaluated the mutagenic effects of this compound on various cell lines, demonstrating significant chromosomal damage at certain concentrations . This research is critical for understanding the implications of exposure to this compound.
  • Environmental Impact Analysis :
    Another study focused on the environmental degradation pathways of this compound revealed that it undergoes photodegradation with a half-life of approximately 10 days when released into the atmosphere . This information is vital for regulatory assessments regarding its use and disposal.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-nitrobenzene in chemical reactions involves the interaction of the nitro group with various reagents. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In electrophilic aromatic substitution reactions, the electron-donating methyl groups activate the aromatic ring towards electrophilic attack, while the nitro group directs the substitution to the meta position relative to itself.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene (p-Xylene): Lacks the nitro group and is less reactive in electrophilic aromatic substitution reactions.

    1,4-Dimethyl-3-nitrobenzene: Has the nitro group at the 3-position, leading to different reactivity and substitution patterns.

    1,3-Dimethyl-2-nitrobenzene: Has the nitro group at the 2-position and one methyl group at the 3-position, resulting in different chemical properties.

Uniqueness

1,4-Dimethyl-2-nitrobenzene is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and the types of reactions it undergoes. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring makes it a versatile intermediate in organic synthesis.

Biological Activity

1,4-Dimethyl-2-nitrobenzene (DMNB) is a nitro-substituted aromatic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DMNB, including its toxicity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two methyl groups and a nitro group attached to a benzene ring. Its chemical formula is C9H11N2O2C_9H_{11}N_2O_2, and it has a molecular weight of 165.19 g/mol. The compound appears as a clear pale yellow to amber liquid and is insoluble in water .

Toxicological Profile

The toxicity of DMNB has been evaluated through various studies:

  • Acute Toxicity : The oral LD50 for rats is reported to be approximately 2,636 mg/kg body weight, indicating low to moderate toxicity. The dermal LD50 for rabbits exceeds 5,695 mg/kg body weight .
  • Health Hazards : Exposure may result in symptoms such as methemoglobinemia, leading to cyanosis. Irritation of the eyes, skin, mucous membranes, and upper respiratory tract is also noted .

Antimicrobial Activity

Nitro compounds like DMNB exhibit significant antimicrobial properties. Research indicates that nitro groups can enhance the antibacterial activity of compounds by undergoing reduction to form reactive intermediates that bind to DNA, causing cellular damage. For instance, derivatives containing nitro groups have shown efficacy against various pathogens including Staphylococcus aureus and Escherichia coli .

Antineoplastic Properties

Recent studies have highlighted the potential of DMNB as an antineoplastic agent. The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with cellular macromolecules through the formation of reactive species during metabolic processes . Such mechanisms are crucial for developing new therapeutic agents targeting cancer.

The biological activity of DMNB is largely influenced by the electron-withdrawing nature of the nitro group. This property enhances the compound’s lipophilicity, facilitating better membrane penetration and interaction with biological targets. The reduction of the nitro group can lead to the formation of toxic metabolites that exert cytotoxic effects on cells .

Case Studies

  • Antibacterial Activity Study : A study assessed the antibacterial efficacy of DMNB derivatives against common bacterial strains. Results indicated that certain derivatives exhibited inhibition zones greater than 30 mm against Pseudomonas aeruginosa, suggesting significant antibacterial potential .
  • Cytotoxicity Assay : In vitro assays demonstrated that DMNB could induce cytotoxic effects in human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. Further investigations are needed to elucidate the specific pathways involved in its antitumor activity .

Environmental Impact

DMNB's environmental fate indicates that it may biodegrade slowly in aquatic environments but poses risks due to its moderate toxicity to aquatic organisms. For instance, the EC50 values for algal inhibition range from 8.9 mg/L to 25 mg/L depending on species tested . Understanding these ecological impacts is essential for assessing the safety of DMNB in industrial applications.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
AntineoplasticInduces apoptosis in cancer cells
Acute ToxicityOral LD50 = 2636 mg/kg; Dermal LD50 > 5695 mg/kg
Algal InhibitionEC50 = 8.9 - 25 mg/L

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-dimethyl-2-nitrobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitration of 1,4-dimethylbenzene (p-xylene) under controlled conditions. Key parameters include:

  • Temperature : Nitration at 0–5°C minimizes byproducts like dinitro derivatives .
  • Nitrating Agents : Mixed acid (HNO₃/H₂SO₄) is standard, but acetic anhydride can enhance regioselectivity .
  • Purification : Column chromatography or recrystallization (using ethanol/water) achieves >95% purity. Monitor via HPLC or GC-MS .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Critical properties include:

  • Molecular Weight : 151.16 g/mol .
  • Melting Point : -25°C; Boiling Point : 121°C at 13 mmHg .
  • Density : 1.13 g/cm³ .
  • Solubility : Low in water; soluble in organic solvents (e.g., dichloromethane, benzene) .
    Note: Cross-validate properties using differential scanning calorimetry (DSC) and Karl Fischer titration for hygroscopicity .

Q. How can researchers characterize structural isomers or impurities in synthesized this compound?

  • Methodological Answer : Use:

  • NMR Spectroscopy : Compare aromatic proton signals (e.g., meta-substituted nitro groups show distinct splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (m/z 151.16) and fragment patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic aromatic substitution (EAS) reactivity of this compound?

  • Methodological Answer : The nitro group (-NO₂) is a strong meta-directing substituent, while methyl groups (-CH₃) are ortho/para-directing. Computational studies (e.g., DFT) reveal:

  • Activation Energy : Nitration at the 2-position is favored due to steric and electronic effects of adjacent methyl groups .
  • Substituent Effects : Methyl groups increase electron density, competing with nitro group’s deactivation. Monitor via Hammett plots or kinetic isotope effects .

Q. How does this compound interact in catalytic reduction reactions, and what are the implications for derivative synthesis?

  • Methodological Answer : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, yielding 2-amino-1,4-dimethylbenzene. Key considerations:

  • Selectivity : Use low H₂ pressure (1–3 atm) to avoid over-reduction of aromatic rings .
  • Byproduct Mitigation : Monitor intermediates via TLC and optimize solvent polarity (e.g., ethanol vs. THF) .

Q. What in vitro or in vivo toxicity profiles are reported for this compound, and how should safety protocols be designed?

  • Methodological Answer : While direct toxicity data is limited, structural analogs (e.g., nitrobenzenes) suggest:

  • Carcinogenicity Potential : IARC classifies nitrobenzenes as Group 3 (not classifiable). Conduct Ames tests for mutagenicity .
  • Exposure Controls : Use fume hoods, PPE (nitrile gloves, N95 masks), and install emergency eyewash stations per OSHA guidelines .

Q. How can computational modeling predict the environmental persistence or degradation pathways of this compound?

  • Methodological Answer : Apply:

  • Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradability using EPI Suite or SPARC .
  • Molecular Dynamics (MD) : Simulate hydrolysis rates under varying pH and UV exposure .

Q. Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproducibility : Verify purity via elemental analysis (C, H, N) and compare with CAS 89-58-7 .
  • Cross-Platform Validation : Use multiple instruments (e.g., FTIR vs. Raman spectroscopy) to confirm functional groups .

Q. Advanced Applications

Q. What strategies optimize this compound as a precursor for photoactive or bioactive compounds?

  • Methodological Answer :

  • Azo Dye Synthesis : Couple with diazonium salts to create chromophores; monitor λmax shifts via UV-Vis .
  • Pharmaceutical Intermediates : Introduce sulfonamide or carboxylate groups for antimicrobial screening .

Properties

IUPAC Name

1,4-dimethyl-2-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
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InChI Key

BSFHJMGROOFSRA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)[N+](=O)[O-]
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Molecular Formula

C8H9NO2
Record name 1,4-DIMETHYL-2-NITROBENZENE
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DSSTOX Substance ID

DTXSID2025137
Record name 1,4-Dimethyl-2-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,4-dimethyl-2-nitrobenzene is a clear pale yellow to amber liquid. (NTP, 1992)
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Boiling Point

464 to 466 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.132 at 59 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

89-58-7
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Synthesis routes and methods

Procedure details

A mixture of p-xylene (25 ml), and Fe3+ montmorillonite or Zn2+ montmorillonite (0.5 g) were taken in a 50 ml two-necked round-bottomed flask equipped with Dean-Stark apparatus. Fuming nitric acid (5 ml) was added dropwise into the reaction mixture. The reaction mixture was heated to reflux where upon the required amount of liberated water was collected in the Dean-Stark apparatus which usually takes 1.5 hr. Later on, the catalyst was filtered and the reaction mixture was concentrated to obtain the nitro p-xylene.
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Fe3+ montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Zn2+ montmorillonite
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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